4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide
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Overview
Description
4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C19H22FNO3 It is characterized by the presence of a butoxy group, a fluorophenoxy group, and a benzamide moiety
Preparation Methods
The synthesis of 4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the butoxy group: This can be achieved by reacting butanol with an appropriate halide under basic conditions.
Introduction of the fluorophenoxy group: This step involves the reaction of a fluorophenol derivative with an appropriate alkylating agent.
Formation of the benzamide moiety: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base to form the benzamide structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide can be compared with other similar compounds, such as:
4-butoxy-N-(2-fluorophenyl)benzamide: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.
4-butoxy-N-[2-(4-chlorophenoxy)ethyl]benzamide: The presence of a chlorine atom instead of a fluorine atom can lead to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-butoxy-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-2-3-13-23-17-8-4-15(5-9-17)19(22)21-12-14-24-18-10-6-16(20)7-11-18/h4-11H,2-3,12-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYBNLNCXBYZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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